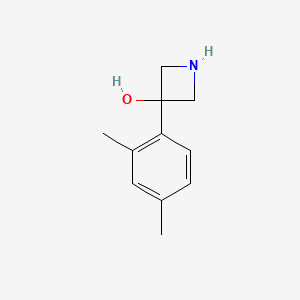

3-(2,4-Dimethylphenyl)azetidin-3-ol

説明

3-(2,4-Dimethylphenyl)azetidin-3-ol is an azetidine derivative characterized by a hydroxyl group at the 3-position of the azetidine ring and a 2,4-dimethylphenyl substituent. Azetidines are four-membered nitrogen-containing heterocycles, and their structural rigidity and compact size make them valuable in medicinal chemistry for optimizing pharmacokinetic properties. The 2,4-dimethylphenyl group contributes to increased lipophilicity and steric bulk, which may enhance membrane permeability and target binding compared to simpler aryl substituents .

特性

分子式 |

C11H15NO |

|---|---|

分子量 |

177.24 g/mol |

IUPAC名 |

3-(2,4-dimethylphenyl)azetidin-3-ol |

InChI |

InChI=1S/C11H15NO/c1-8-3-4-10(9(2)5-8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |

InChIキー |

IGPUDTLGXSPMDG-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)C2(CNC2)O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)azetidin-3-ol typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production of 3-(2,4-Dimethylphenyl)azetidin-3-ol may involve large-scale synthesis using similar aza-Michael addition reactions. The scalability of this method makes it suitable for industrial applications, where high yields and purity are essential .

化学反応の分析

Types of Reactions

3-(2,4-Dimethylphenyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The azetidine ring can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like Br2 (bromine) or HNO3 (nitric acid).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

3-(Prop-2-en-1-yl)azetidin-3-ol and its derivatives have applications in chemistry, biology, medicine, and industry. Azetidine derivatives may also have antimicrobial properties.

Scientific Research Applications

- Chemistry 3-(Prop-2-en-1-yl)azetidin-3-ol is a building block in synthesizing complex molecules.

- Biology It is studied for its potential to inhibit certain enzymes and proteins.

- Medicine It is explored for its antiproliferative effects on cancer cells, especially in breast cancer research. The compound binds to the colchicine-binding site on tubulin, which inhibits polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

- Industry It is used in producing pharmaceuticals and agrochemicals.

Antimicrobial Properties

Some derivatives related to 3-(Prop-2-en-1-yl)azetidin-3-ol have antibacterial activity against Mycobacterium tuberculosis, suggesting they may be useful in treating tuberculosis.

Structure–Activity Relationship (SAR)

The biological activity of azetidinone derivatives is closely related to their structural features. Modifications at the C3 position of the azetidine ring influence the potency and selectivity of these compounds against various cancer cell lines. The presence of hydroxyl groups and unsaturated side chains appears to enhance their interaction with cellular targets involved in proliferation and apoptosis.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group at C3 | Increased solubility and bioactivity |

| Propylene Side Chain | Enhanced cytotoxicity in MCF-7 cells |

| Substituents on Aromatic Rings | Varied effects on potency against different cancer types |

作用機序

The mechanism of action of 3-(2,4-Dimethylphenyl)azetidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The strained azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2,4-Dimethylphenyl)azetidin-3-ol with azetidin-3-ol derivatives bearing different aryl substituents, focusing on structural features, physicochemical properties, and synthesis methodologies.

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight. †Estimated based on substituent contributions.

Key Observations:

Fluorine atoms (e.g., in and ) reduce logP and improve solubility in polar solvents like DMSO or methanol .

Synthetic Routes :

- Azetidin-3-ols are typically synthesized via cyclization or nucleophilic substitution. For example, 3-(4-Fluorophenyl)azetidin-3-ol () may involve condensation of fluorophenyl Grignard reagents with azetidine precursors.

- The target compound’s synthesis could mirror methods in and , such as reacting 2,4-dimethylphenylmagnesium bromide with a protected azetidin-3-ol intermediate, followed by deprotection .

Biological Implications :

- While direct bioactivity data for 3-(2,4-Dimethylphenyl)azetidin-3-ol is absent, analogs like 3-hydrazones () and azetidin-2-ones () exhibit antifungal, antibacterial, and kinase inhibitory activities. The 2,4-dimethylphenyl group may enhance binding to hydrophobic enzyme pockets, as seen in similar scaffolds .

Safety and Solubility :

- Methyl groups in the target compound may reduce BBB permeability compared to fluorinated analogs (), as predicted by the high polar surface area (TPSA) of azetidin-3-ols (~40 Ų) .

- Safety profiles vary with substituents; for instance, trifluoroacetic acid salts () require careful handling due to corrosivity .

生物活性

3-(2,4-Dimethylphenyl)azetidin-3-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and cytotoxic properties.

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

IUPAC Name: 3-(2,4-Dimethylphenyl)azetidin-3-ol

Antimicrobial Activity

Research indicates that 3-(2,4-Dimethylphenyl)azetidin-3-ol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 18 | 25 |

The results suggest that the compound has a stronger effect against Gram-positive bacteria compared to Gram-negative strains, which is consistent with findings from similar compounds in the literature .

Anticancer Activity

In vitro studies have demonstrated that 3-(2,4-Dimethylphenyl)azetidin-3-ol possesses anticancer properties. The compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 20 | Moderate |

| A549 | 15 | High |

The IC50 values indicate that the compound is more effective against A549 cells than MCF-7 cells, suggesting a potential for development as an anticancer agent targeting lung cancer .

The biological activity of 3-(2,4-Dimethylphenyl)azetidin-3-ol can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. It may inhibit key enzymes involved in cell proliferation and survival pathways. The presence of the azetidine ring is believed to enhance its bioactivity by facilitating interactions with biological macromolecules .

Case Studies

- Antibacterial Efficacy Study : A study conducted by researchers at a pharmaceutical institute evaluated the antibacterial efficacy of various azetidine derivatives. Among them, 3-(2,4-Dimethylphenyl)azetidin-3-ol displayed notable activity against Staphylococcus aureus and Bacillus subtilis. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

- Cytotoxicity Assessment : An assessment of cytotoxic effects on NIH-3T3 cells showed that at higher concentrations (above 50 µM), 3-(2,4-Dimethylphenyl)azetidin-3-ol induced significant cytotoxicity. However, it demonstrated a dose-dependent response where lower concentrations had minimal effects on cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。